[3-(Dimethoxymethyl)benzyl]amine [3-(Dimethoxymethyl)benzyl]amine
Brand Name: Vulcanchem
CAS No.: 124283-46-1
VCID: VC3419553
InChI: InChI=1S/C10H15NO2/c1-12-10(13-2)9-5-3-4-8(6-9)7-11/h3-6,10H,7,11H2,1-2H3
SMILES: COC(C1=CC=CC(=C1)CN)OC
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol

[3-(Dimethoxymethyl)benzyl]amine

CAS No.: 124283-46-1

Cat. No.: VC3419553

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

[3-(Dimethoxymethyl)benzyl]amine - 124283-46-1

Specification

CAS No. 124283-46-1
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
IUPAC Name [3-(dimethoxymethyl)phenyl]methanamine
Standard InChI InChI=1S/C10H15NO2/c1-12-10(13-2)9-5-3-4-8(6-9)7-11/h3-6,10H,7,11H2,1-2H3
Standard InChI Key DTAAATXSAJQACD-UHFFFAOYSA-N
SMILES COC(C1=CC=CC(=C1)CN)OC
Canonical SMILES COC(C1=CC=CC(=C1)CN)OC

Introduction

Chemical Structure and Identification

Molecular Structure

[3-(Dimethoxymethyl)benzyl]amine features a benzene ring with two key functional groups: a dimethoxymethyl group at the meta position (carbon-3) and an aminomethyl group (benzylamine). The dimethoxymethyl functionality consists of a central carbon atom bonded to two methoxy groups (-OCH₃), while the benzylamine portion provides a primary amine for potential chemical modifications.

Chemical Identity

The compound can be described using various chemical identifiers as shown in Table 1:

ParameterValue
Molecular FormulaC₁₀H₁₅NO₂
Molecular WeightApproximately 181.23 g/mol
Chemical ClassFunctionalized benzylamine
Functional GroupsPrimary amine, acetal (dimethoxymethyl)
Structural IsomerismMeta-substituted with respect to benzylamine

Physical and Chemical Properties

Physical Properties

Based on the structural similarities with related compounds, [3-(Dimethoxymethyl)benzyl]amine likely exhibits physical properties comparable to other substituted benzylamines. While specific experimental data for this exact compound is limited in the search results, we can reasonably infer certain properties based on structural analogs.

Like other benzylamines, this compound is expected to present as a colorless to slightly yellow liquid or low-melting solid under standard conditions. The presence of the dimethoxymethyl group would increase the molecular weight compared to simple benzylamine, potentially affecting physical properties such as boiling point and solubility.

Chemical Properties

The chemical behavior of [3-(Dimethoxymethyl)benzyl]amine is governed by its two primary functional groups:

  • The primary amine (-CH₂NH₂) group demonstrates typical nucleophilic behavior and can participate in various reactions including:

    • Nucleophilic substitutions

    • Amide formation

    • Imine condensations

    • Salt formation with acids

  • The dimethoxymethyl group (-CH(OCH₃)₂) functions as an acetal, providing:

    • Protection for an aldehyde functionality

    • Potential for hydrolysis under acidic conditions to generate an aldehyde

    • Enhanced hydrophilicity compared to unsubstituted benzylamine

Chemical Reactions and Reactivity

Palladium-Catalyzed Transformations

Benzylamines can undergo palladium-catalyzed C-H activation and cross-coupling reactions. According to research findings on related compounds, Pd(II)-catalyzed enantioselective C–H cross-coupling of benzylamines has been achieved using chiral mono-N-protected α-amino-O-methylhydroxamic acid ligands .

Applications in Research and Industry

Pharmaceutical Intermediates

[3-(Dimethoxymethyl)benzyl]amine could serve as a valuable building block in pharmaceutical synthesis due to its bifunctional nature. The presence of both a protected aldehyde (as an acetal) and a primary amine enables sequential, selective transformations for complex molecule assembly.

Catalyst Development

Similar to how dimethylbenzylamine serves as a catalyst for polyurethane foam formation and epoxy resin curing , [3-(Dimethoxymethyl)benzyl]amine might find applications in catalysis. The additional dimethoxymethyl functionality could potentially modify its catalytic properties through electronic effects or by providing additional coordination sites.

Research Applications

The compound could be utilized in various research contexts:

  • As a model substrate for studying selective functionalization strategies

  • In the preparation of functionalized materials

  • As a building block for the synthesis of more complex nitrogen-containing compounds

Comparison with Related Compounds

Structural Analogs

Table 2 compares [3-(Dimethoxymethyl)benzyl]amine with structurally related compounds mentioned in the search results:

CompoundStructural DifferenceKey PropertiesApplication Differences
BENZYL-(2,3-DIMETHOXY-BENZYL)-AMINESecondary amine with 2,3-dimethoxy substitutionBP: 362.4°C, MW: 257.33, LogP: 3.38 Potentially different pharmacological properties
3-(Dimethoxymethyl)benzonitrileNitrile instead of aminePrecursor to amines via reductionUsed in various chemical syntheses
3-DIMETHYLAMINOMETHYL-BENZYLAMINETertiary amine (dimethylamino) at meta positionCAS: 246258-97-9 Different reactivity pattern due to tertiary amine
3,5-DimethoxybenzylamineMethoxy groups directly on ring at 3,5-positionsUsed in synthesis of rotaxanes Different electronic and steric properties

Reactivity Differences

The presence of the dimethoxymethyl group in [3-(Dimethoxymethyl)benzyl]amine distinguishes it from simpler benzylamines in several ways:

  • It introduces an acid-labile functional group that can be transformed into an aldehyde

  • The increased steric bulk at the meta position may influence reaction rates and selectivity

  • The acetal functionality provides additional coordination sites for metal ions

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